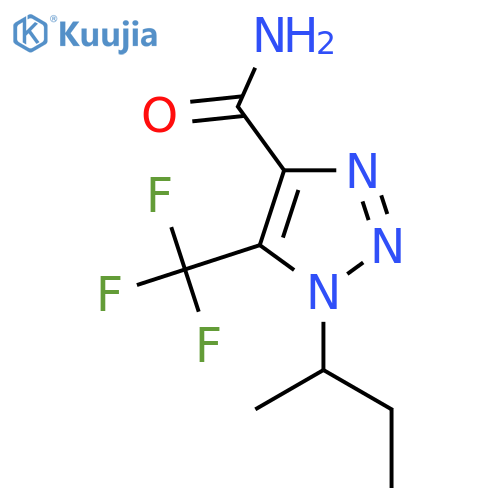

Cas no 2172599-71-0 (1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

- EN300-1594320

- 2172599-71-0

-

- インチ: 1S/C8H11F3N4O/c1-3-4(2)15-6(8(9,10)11)5(7(12)16)13-14-15/h4H,3H2,1-2H3,(H2,12,16)

- InChIKey: AQZDNZMXNCGPPG-UHFFFAOYSA-N

- SMILES: FC(C1=C(C(N)=O)N=NN1C(C)CC)(F)F

計算された属性

- 精确分子量: 236.08849547g/mol

- 同位素质量: 236.08849547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1

- トポロジー分子極性表面積: 73.8Ų

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1594320-10.0g |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 10g |

$4667.0 | 2023-06-04 | ||

| Enamine | EN300-1594320-0.1g |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 0.1g |

$956.0 | 2023-06-04 | ||

| Enamine | EN300-1594320-500mg |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 500mg |

$1043.0 | 2023-09-23 | ||

| Enamine | EN300-1594320-1000mg |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 1000mg |

$1086.0 | 2023-09-23 | ||

| Enamine | EN300-1594320-5000mg |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 5000mg |

$3147.0 | 2023-09-23 | ||

| Enamine | EN300-1594320-10000mg |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 10000mg |

$4667.0 | 2023-09-23 | ||

| Enamine | EN300-1594320-0.5g |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 0.5g |

$1043.0 | 2023-06-04 | ||

| Enamine | EN300-1594320-250mg |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 250mg |

$999.0 | 2023-09-23 | ||

| Enamine | EN300-1594320-1.0g |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 1g |

$1086.0 | 2023-06-04 | ||

| Enamine | EN300-1594320-2.5g |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide |

2172599-71-0 | 2.5g |

$2127.0 | 2023-06-04 |

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Compound CAS No 2172599-71-0: 1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

The compound with CAS No 2172599-71-0, known as 1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide, is a highly specialized organic compound with unique chemical properties and potential applications in various fields. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with three nitrogen atoms in the ring structure. The presence of a trifluoromethyl group and a butan-2-yl substituent further enhances its chemical versatility and functional properties.

Triazoles are widely recognized for their stability, reactivity, and ability to form strong hydrogen bonds due to the presence of nitrogen atoms in the ring. The trifluoromethyl group attached to the triazole ring introduces electron-withdrawing effects, which can significantly influence the compound's electronic properties and reactivity. This makes it an interesting candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the potential of 1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide in enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). The butan-2-yl group provides steric bulk, which can improve solubility and reduce metabolic degradation in biological systems. This makes it a promising scaffold for drug development.

In terms of synthesis, this compound can be prepared through a variety of methods, including click chemistry reactions such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). The use of click chemistry has revolutionized the synthesis of triazoles due to its high efficiency and selectivity. Researchers have optimized reaction conditions to achieve high yields and purity levels for this compound.

The trifluoromethyl group also plays a crucial role in modulating the physical and chemical properties of this compound. For instance, it increases lipophilicity without significantly compromising solubility in polar solvents. This balance is essential for designing molecules that can traverse biological membranes effectively.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of 1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide under various conditions. Molecular dynamics simulations have provided insights into its conformational flexibility and interaction patterns with biological targets.

In conclusion, CAS No 2172599-71-0, or 1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide, is a versatile compound with significant potential in multiple industries. Its unique combination of structural features makes it an attractive candidate for further research and development.

2172599-71-0 (1-(butan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide) Related Products

- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)

- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)

- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)

- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)